molecular formula C6H13ClFNO B1445615 (3-Fluoropiperidin-3-yl)methanol hydrochloride CAS No. 1416440-21-5

(3-Fluoropiperidin-3-yl)methanol hydrochloride

Cat. No.: B1445615
CAS No.: 1416440-21-5
M. Wt: 169.62 g/mol
InChI Key: AGSUXIYGGWFJKX-UHFFFAOYSA-N
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Description

(3-Fluoropiperidin-3-yl)methanol hydrochloride is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. It is characterized by the presence of a fluorine atom on the piperidine ring and a methanol group, making it a valuable intermediate in organic synthesis .

Scientific Research Applications

(3-Fluoropiperidin-3-yl)methanol hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Future Directions

“(3-Fluoropiperidin-3-yl)methanol hydrochloride” is a versatile material used in scientific research. It offers potential applications in drug discovery and synthesis due to its unique properties. The future directions of this compound could involve further exploration of its potential applications in pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoropiperidin-3-yl)methanol hydrochloride typically involves the fluorination of piperidine derivatives followed by the introduction of a methanol group. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. This is followed by the reduction of the resulting intermediate to obtain (3-Fluoropiperidin-3-yl)methanol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors for the fluorination step and efficient purification techniques such as crystallization and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoropiperidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (3-Fluoropiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • (3-Chloropiperidin-3-yl)methanol hydrochloride
  • (3-Bromopiperidin-3-yl)methanol hydrochloride
  • (3-Iodopiperidin-3-yl)methanol hydrochloride

Comparison: (3-Fluoropiperidin-3-yl)methanol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets. Compared to its chloro, bromo, and iodo counterparts, the fluorinated compound often exhibits enhanced stability, lipophilicity, and metabolic resistance.

Properties

IUPAC Name

(3-fluoropiperidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6(5-9)2-1-3-8-4-6;/h8-9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSUXIYGGWFJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416440-21-5
Record name (3-fluoropiperidin-3-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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